![molecular formula C6H8N2O B6321760 3-Cyclopropyl-5-methyl-[1,2,4]oxadiazole CAS No. 1165931-63-4](/img/structure/B6321760.png)

3-Cyclopropyl-5-methyl-[1,2,4]oxadiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

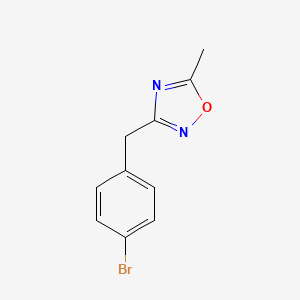

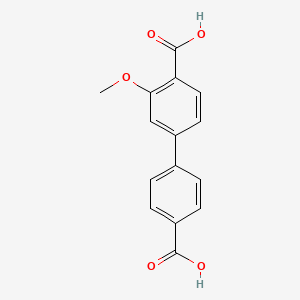

“3-Cyclopropyl-5-methyl-[1,2,4]oxadiazole” is a compound with the molecular formula C6H8N2O . Oxadiazoles are heterocyclic compounds containing one oxygen and two nitrogen atoms in a five-membered ring . They are known for their diverse biological effects .

Synthesis Analysis

The synthesis of 1,3,4-oxadiazoles often involves reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines using a variety of dehydrating agents . A novel synthetic method of 1,2,4-oxadiazoles based on tandem reaction of nitroalkenes with arenes and nitriles in the presence of TfOH has been reported .

Molecular Structure Analysis

The molecular structure of “3-Cyclopropyl-5-methyl-[1,2,4]oxadiazole” is characterized by a five-membered ring containing one oxygen and two nitrogen atoms . The compound has been studied for its potential biological activity, and two polymorphic forms differing in both their molecular and crystal structures have been identified .

Chemical Reactions Analysis

Oxadiazoles undergo various chemical reactions. For instance, reactions of 3- (p -substituted-phenyl)-5-chloromethyl-1,2,4-oxadiazoles with KCN lead to acetonitriles and alkanes via a non-reductive decyanation pathway .

Physical And Chemical Properties Analysis

The compound “3-Cyclopropyl-5-methyl-[1,2,4]oxadiazole” has a molecular weight of 124.14 g/mol . Other physical and chemical properties such as Hydrogen Bond Donor Count, Hydrogen Bond Acceptor Count, Rotatable Bond Count, Exact Mass, Monoisotopic Mass, Topological Polar Surface Area, Heavy Atom Count, Formal Charge, Complexity, Isotope Atom Count, Defined Atom Stereocenter Count, Undefined Atom Stereocenter Count, Defined Bond Stereocenter Count, Undefined Bond Stereocenter Count, Covalently-Bonded Unit Count, and Compound Is Canonicalized can also be found .

Aplicaciones Científicas De Investigación

Anticancer Agent

Oxadiazoles, including 3-Cyclopropyl-5-methyl-[1,2,4]oxadiazole, have been studied for their potential as anticancer agents . In one study, a series of oxadiazoles were synthesized and screened for anticancer activity. The most active compounds were found to be less toxic, which were determined by MTT assay method with normal cell line (L292) .

Vasodilator

Oxadiazoles have been recognized for their vasodilator properties . This suggests that 3-Cyclopropyl-5-methyl-[1,2,4]oxadiazole could potentially be used in treatments that require vasodilation.

Anticonvulsant

Oxadiazoles have also been studied for their anticonvulsant properties . This suggests that 3-Cyclopropyl-5-methyl-[1,2,4]oxadiazole could potentially be used in the treatment of conditions like epilepsy.

Antidiabetic

Research has shown that oxadiazoles have potential antidiabetic properties . This suggests that 3-Cyclopropyl-5-methyl-[1,2,4]oxadiazole could potentially be used in the treatment of diabetes.

Anti-Inflammatory

Oxadiazoles have been recognized for their anti-inflammatory properties . This suggests that 3-Cyclopropyl-5-methyl-[1,2,4]oxadiazole could potentially be used in treatments that require anti-inflammatory agents.

Antibacterial

Oxadiazoles have been recognized for their antibacterial properties . This suggests that 3-Cyclopropyl-5-methyl-[1,2,4]oxadiazole could potentially be used in treatments that require antibacterial agents.

Antifungal

Oxadiazoles have been recognized for their antifungal properties . This suggests that 3-Cyclopropyl-5-methyl-[1,2,4]oxadiazole could potentially be used in treatments that require antifungal agents.

Antioxidant

Oxadiazoles have been recognized for their antioxidant properties . This suggests that 3-Cyclopropyl-5-methyl-[1,2,4]oxadiazole could potentially be used in treatments that require antioxidants.

Mecanismo De Acción

Target of Action

It is known that 1,3,4-oxadiazole derivatives can target various enzymes such as thymidylate synthase, hdac, topoisomerase ii, telomerase, and thymidine phosphorylase . These enzymes play crucial roles in cell proliferation and are often targeted in cancer therapies .

Mode of Action

Oxadiazole derivatives are known to interact with their targets through the 1,2-diazole fragment present in the molecule, which acts as an electron-withdrawing group . This property allows these compounds to interact with various types of conducting systems .

Biochemical Pathways

Oxadiazole derivatives are known to affect a wide range of biological activities, including anticancer, vasodilator, anticonvulsant, antidiabetic, and other miscellaneous applications .

Pharmacokinetics

The compound’s molecular weight is 12414 g/mol , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

Many oxadiazole derivatives exhibit antibacterial, antiviral, blood pressure lowering, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory, and analgesic properties . They can also act as plant protection agents due to their herbicidal, insecticidal, and fungicidal activity .

Action Environment

The stability of the molecule can be improved by the presence of the 1,2-diazole fragment, which acts as an electron-withdrawing group .

Safety and Hazards

Direcciones Futuras

The interest in oxadiazoles’ biological application has been doubled in the last fifteen years . The synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in the arsenal of drug discovery . Therefore, further refinement of 1,2,4-oxadiazole as anti-infective agents is expected .

Propiedades

IUPAC Name |

3-cyclopropyl-5-methyl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-4-7-6(8-9-4)5-2-3-5/h5H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDKZYIZOPSUVTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)C2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,6-Bis-[1-(2,6-diisopropylphenylimino)-ethyl]pyridine iron(II) chloride](/img/structure/B6321679.png)

![{2,6-Bis[1-(N-2-isopropylphenylimino)ethyl]pyridine}-iron(II)-dichloride](/img/structure/B6321701.png)

![3-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B6321721.png)

![4-Fluoro-3-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B6321748.png)